Nagrestipen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nagrestipen is a variant of the human macrophage inflammatory protein-1 alpha, also known as ECI 301. It is a protein-based therapeutic compound that has shown significant antitumor activity. This compound has been used in clinical trials for the treatment of cancer, particularly in the contexts of tumors, metastasis, radiation oncology, and the analysis of tumor metastasis .
准备方法
Nagrestipen is synthesized through recombinant DNA technology. The gene encoding the human macrophage inflammatory protein-1 alpha is modified to introduce a single amino acid substitution. This modified gene is then inserted into a suitable expression vector, which is introduced into a host cell line, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the modified protein, which is then purified using chromatographic techniques .
化学反应分析
Nagrestipen, being a protein, primarily undergoes reactions typical of peptides and proteins. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine and cysteine residues, which can affect its stability and activity.
Reduction: Disulfide bonds within the protein can be reduced to free thiol groups using reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Amino acid residues within this compound can be substituted through site-directed mutagenesis to study the effects of specific residues on its activity.
Hydrolysis: Proteolytic enzymes can hydrolyze this compound, breaking it down into smaller peptide fragments
科学研究应用
Nagrestipen has been extensively studied for its potential in cancer therapy. It has shown promise in enhancing the antitumor effects of radiotherapy, radiofrequency ablation, and hyperthermia treatment. The compound has been used in preclinical studies to improve tumor growth inhibition and induce the abscopal effect, where treatment of a local tumor leads to regression of untreated distant tumors . Additionally, this compound has been investigated for its role in modulating the immune response, making it a potential candidate for combination therapies in oncology .
作用机制
Nagrestipen exerts its effects by modulating the activity of macrophages, a type of immune cell. The compound is a mutant derivative of macrophage inhibitory protein-1 alpha, which plays a role in the immune response by attracting and activating macrophages. This compound enhances the antitumor effects of local therapies by promoting an immune-mediated response that targets both the treated tumor and distant metastases. This mechanism involves the activation of immune pathways and the release of cytokines that enhance the body’s ability to fight cancer .
相似化合物的比较
Nagrestipen is unique in its ability to enhance the abscopal effect in cancer therapy. Similar compounds include other variants of macrophage inflammatory protein-1 alpha and other cytokines involved in immune modulation. For example:
Macrophage Inflammatory Protein-1 Beta: Another cytokine with similar immune-modulating properties.
Interleukin-2: A cytokine that stimulates the growth and activity of immune cells, used in cancer immunotherapy.
Granulocyte-Macrophage Colony-Stimulating Factor: A cytokine that promotes the production of white blood cells and is used to boost the immune response in cancer patients
This compound’s unique single amino acid substitution and its ability to enhance the abscopal effect make it a promising candidate for further research and development in cancer therapy.
属性
CAS 编号 |
166089-33-4 |
---|---|
分子式 |
C338H516N88O108S4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。